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Compound of Interest

Compound Name: 2-Morpholineacetic acid

Cat. No.: B069712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-Morpholineacetic acid, a valuable building block in medicinal chemistry and drug

development. This document details established synthetic routes, experimental protocols, and

in-depth analysis of its physicochemical and spectroscopic properties.

Synthesis of 2-Morpholineacetic Acid
2-Morpholineacetic acid can be synthesized through several reliable methods. The two most

common and effective routes are the hydrolysis of ethyl 2-morpholinoacetate and the direct N-

alkylation of morpholine with a haloacetic acid derivative.

Synthesis via Hydrolysis of Ethyl 2-morpholinoacetate
This is a widely used method that involves the acid-catalyzed hydrolysis of the corresponding

ethyl ester.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-

morpholinoacetate in an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this

temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer
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chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The

solvent and excess acid are then removed under reduced pressure using a rotary

evaporator.

Isolation: The resulting crude product, 2-Morpholineacetic acid hydrochloride, can be

purified by recrystallization from a suitable solvent system, such as ethanol/ether. To obtain

the free acid, the hydrochloride salt is dissolved in a minimum amount of water and

neutralized with a suitable base (e.g., sodium bicarbonate) until a neutral pH is achieved.

The free acid can then be isolated by cooling and filtration or by extraction with an

appropriate organic solvent followed by evaporation.

Diagram of Synthesis Workflow:

Ethyl 2-morpholinoacetate

Reflux (4-6 h)

Hydrolysis

6 M HCl (aq)

Solvent Removal Neutralization (e.g., NaHCO3) 2-Morpholineacetic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Morpholineacetic acid via hydrolysis.

Synthesis via N-Alkylation of Morpholine
This method involves the direct reaction of morpholine with a haloacetic acid or its ester,

followed by hydrolysis if an ester is used.

Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve morpholine in a suitable solvent such as

acetonitrile or ethanol.
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Addition of Alkylating Agent: Add a solution of chloroacetic acid or ethyl chloroacetate

dropwise to the morpholine solution at room temperature. An excess of morpholine can be

used to act as both reactant and base. Alternatively, a non-nucleophilic base like

triethylamine can be added to scavenge the formed acid.

Reaction: Stir the mixture at room temperature or with gentle heating for several hours until

the reaction is complete (monitored by TLC).

Work-up and Hydrolysis (if starting with ester): If ethyl chloroacetate was used, the resulting

ethyl 2-morpholinoacetate can be hydrolyzed in situ by adding aqueous HCl and heating as

described in section 1.1. If chloroacetic acid was used, the reaction mixture is worked up by

removing the solvent, and the product is purified by recrystallization.

Diagram of Synthesis Workflow:

Morpholine

N-Alkylation

Chloroacetic Acid or
Ethyl Chloroacetate

Hydrolysis (if needed) 2-Morpholineacetic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Morpholineacetic acid via N-alkylation.

Characterization of 2-Morpholineacetic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-
Morpholineacetic acid. The following sections detail the expected physicochemical and

spectroscopic data.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b069712?utm_src=pdf-body-img
https://www.benchchem.com/product/b069712?utm_src=pdf-body
https://www.benchchem.com/product/b069712?utm_src=pdf-body
https://www.benchchem.com/product/b069712?utm_src=pdf-body
https://www.benchchem.com/product/b069712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₆H₁₁NO₃

Molecular Weight 145.16 g/mol

Appearance White to off-white crystalline solid

Melting Point 162-164 °C

Solubility
Soluble in water, slightly soluble in methanol

and DMSO

Spectroscopic Data
Diagram of Characterization Workflow:

2-Morpholineacetic Acid

NMR Spectroscopy
(¹H and ¹³C)

FTIR Spectroscopy Mass Spectrometry

Structural Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the characterization of 2-Morpholineacetic acid.

¹H NMR (Proton NMR):

Solvent: D₂O or DMSO-d₆

Expected Chemical Shifts (δ) and Multiplicities:
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~3.70 ppm (t, 4H): Triplet corresponding to the four protons of the two methylene groups

adjacent to the oxygen atom in the morpholine ring (-O-CH₂-). The typical coupling

constant (J) is around 4.7 Hz.

~2.80 ppm (t, 4H): Triplet for the four protons of the two methylene groups adjacent to the

nitrogen atom in the morpholine ring (-N-CH₂-). The coupling constant (J) is also around

4.7 Hz.

~3.20 ppm (s, 2H): Singlet for the two protons of the methylene group attached to the

nitrogen and the carboxyl group (-N-CH₂-COOH).

Variable (broad s, 1H): A broad singlet for the acidic proton of the carboxylic acid group (-

COOH). Its chemical shift is highly dependent on the solvent and concentration.

Proton

Assignment

Chemical Shift

(ppm,

predicted)

Multiplicity Integration

Coupling

Constant (J,

Hz)

-O-CH₂- ~3.70 Triplet (t) 4H ~4.7

-N-CH₂- (ring) ~2.80 Triplet (t) 4H ~4.7

-N-CH₂-COOH ~3.20 Singlet (s) 2H -

-COOH Variable
Broad Singlet (br

s)
1H -

¹³C NMR (Carbon-13 NMR):

Solvent: D₂O or DMSO-d₆

Expected Chemical Shifts (δ):

~170 ppm: Carbonyl carbon of the carboxylic acid group (-COOH).

~66 ppm: Methylene carbons adjacent to the oxygen atom in the morpholine ring (-O-

CH₂-).
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~53 ppm: Methylene carbons adjacent to the nitrogen atom in the morpholine ring (-N-

CH₂-).

~58 ppm: Methylene carbon of the acetic acid moiety (-N-CH₂-COOH).

Carbon Assignment Chemical Shift (ppm, predicted)

-COOH ~170

-O-CH₂- ~66

-N-CH₂- (ring) ~53

-N-CH₂-COOH ~58

Sample Preparation: KBr pellet or ATR

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity

3400-2400 O-H stretch Carboxylic Acid Strong, Broad

2950-2800 C-H stretch Aliphatic (CH₂) Medium to Strong

~1710 C=O stretch Carboxylic Acid Strong

~1400 O-H bend Carboxylic Acid Medium

1115-1070 C-O-C stretch Ether Strong

1300-1200 C-N stretch Tertiary Amine Medium

Ionization Method: Electrospray Ionization (ESI)

Expected Molecular Ion Peak:

Positive Ion Mode: [M+H]⁺ at m/z 146.08

Negative Ion Mode: [M-H]⁻ at m/z 144.06
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Plausible Fragmentation Pattern:

Loss of H₂O (18 Da): A fragment corresponding to the loss of a water molecule from the

protonated molecular ion.

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic

acids.

Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various

smaller charged fragments. A characteristic fragment would be the morpholinium ion at

m/z 86.

This guide provides a foundational understanding of the synthesis and characterization of 2-
Morpholineacetic acid. Researchers are encouraged to adapt and optimize these protocols

based on their specific laboratory conditions and analytical instrumentation.

To cite this document: BenchChem. [Synthesis and Characterization of 2-Morpholineacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069712#synthesis-and-characterization-of-2-
morpholineacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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